Taxachitriene A

Description

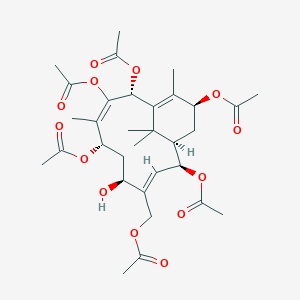

Taxachitriene A is a bicyclic diterpenoid taxane derivative isolated primarily from Taxus species, including Taxus baccata and Taxus mairei . Its IUPAC name is [(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate. Key physicochemical properties include:

- Molecular formula: C₃₂H₄₄O₁₃

- Molecular weight: 636.70 g/mol

- LogP: 4.23 (indicating moderate lipophilicity)

- Hydrogen bond donors/acceptors: 1/13 .

This compound exhibits diverse biological activities, including predicted interactions with nuclear factor NF-κB, cytochrome P450 3A4 (CYP3A4), and glycine transporter 2 . Its structural complexity arises from a bicyclo[9.3.1]pentadecane core with multiple acetyloxy and hydroxyl substituents.

Propriétés

Formule moléculaire |

C32H44O13 |

|---|---|

Poids moléculaire |

636.7 g/mol |

Nom IUPAC |

[(1R,2S,3E,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |

InChI |

InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11+,30-16+/t24-,25-,26-,27-,28-,31+/m0/s1 |

Clé InChI |

PWYWKQLSVHAYNO-GXFLAGEESA-N |

SMILES isomérique |

CC1=C2[C@H](/C(=C(\[C@H](C[C@@H](/C(=C/[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/COC(=O)C)O)OC(=O)C)/C)/OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Taxachitriene A is primarily isolated from the needles of Taxus chinensis . The isolation process involves extraction with organic solvents followed by chromatographic purification. Detailed synthetic routes for this compound are not widely documented, indicating that most research relies on natural extraction methods.

Industrial Production Methods: Industrial production of this compound is limited due to its natural occurrence and the complexity of its structure. The primary method involves large-scale extraction from Taxus chinensis, followed by purification processes to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Taxachitriene A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired modification, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These derivatives are crucial for further research and application development .

Applications De Recherche Scientifique

Taxachitriene A has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with desirable properties .

Biology: In biological research, this compound is investigated for its potential biological activities. Studies have shown that it may have inhibitory effects on the proliferation of certain cancer cells, making it a candidate for anticancer research .

Medicine: In medicine, this compound’s potential anticancer properties are of particular interest. Researchers are exploring its mechanism of action and efficacy in inhibiting cancer cell growth, which could lead to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used as a reference compound for developing new taxane derivatives. Its unique structure serves as a model for designing compounds with improved properties for various applications .

Mécanisme D'action

The mechanism of action of Taxachitriene A involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit the proliferation of cancer cells by interfering with cell division processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of microtubule dynamics, similar to other taxane compounds .

Comparaison Avec Des Composés Similaires

Taxachitriene B

5-Deacetyltaxachitriene B

- Structural features : A deacetylated derivative of Taxachitriene B, with fewer acetyl groups.

- Bioactivity: Not well-characterized, but deacetylation likely enhances solubility compared to this compound .

Taxuspine U and Taxuspine X

Canadensene

Table 1: Structural and Functional Comparison of this compound and Analogs

Research Findings and Implications

Structural Determinants of Bioactivity

Metabolic and Pharmacokinetic Profiles

Ecological and Pharmacological Significance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.